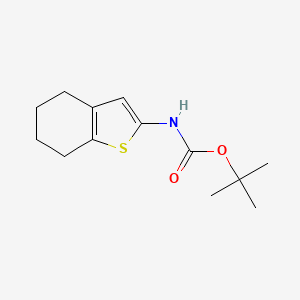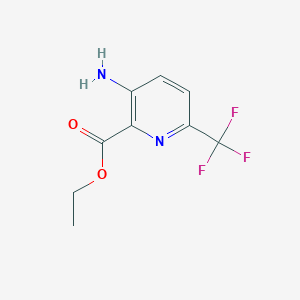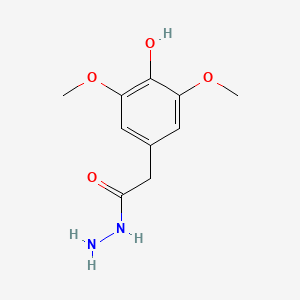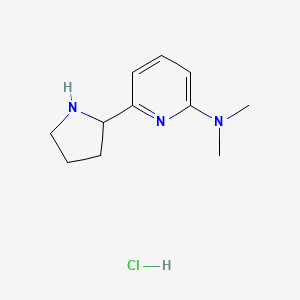![molecular formula C9H11Br2N3 B1411711 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine CAS No. 1564627-62-8](/img/structure/B1411711.png)
1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves lithiation of 3,5-Dibromopyridine using lithium diisopropylamide . Subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .
Molecular Structure Analysis
The molecular structure of 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine consists of a pyridine ring with dibromine substituents at positions 3 and 5. The azetidine moiety is attached to the pyridine ring via a methyl group .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine and its derivatives have been extensively studied in the field of medicinal chemistry. Research has focused on the synthesis of novel compounds and the evaluation of their antimicrobial, antifungal, anti-inflammatory, and antitubercular properties. Notably:
- Azetidine derivatives, including those related to 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine, have been synthesized and tested for their antimicrobial activity. Studies have shown that these compounds can effectively combat a range of bacterial and fungal infections (Ansari & Lal, 2009).
- Derivatives of azetidine-2-ones have been synthesized and evaluated for their in vitro antimicrobial and antituberculosis activity, demonstrating significant potential in the treatment of these infections (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Pharmacological Applications
The pharmacological applications of these compounds are diverse and promising. Research indicates:
- Certain azetidine derivatives have shown potential as anti-inflammatory and analgesic agents, with some compounds displaying activity comparable to established drugs (Bhati & Kumar, 2008).
- Azetidine-2-ones derived from benzimidazole have demonstrated notable antibacterial and cytotoxic activities in vitro, suggesting their use in the development of new therapeutic agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Chemical Synthesis and Mechanistic Insights
The chemical synthesis of azetidine derivatives has been a significant focus, providing insights into new synthetic methods and reaction mechanisms:
- Innovative synthetic routes for azetidine derivatives have been developed, contributing to a deeper understanding of the reaction mechanisms involved in their formation (Stankovic, Catak, D’hooghe, Goossens, Abbaspour Tehrani, Bogaert, Waroquier, Van Speybroeck, & de Kimpe, 2011).
Propriétés
IUPAC Name |
1-[(3,5-dibromopyridin-2-yl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N3/c10-6-1-8(11)9(13-2-6)5-14-3-7(12)4-14/h1-2,7H,3-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHYTHJGTSEQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=N2)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea](/img/structure/B1411631.png)

![Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B1411635.png)



![1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B1411643.png)


![1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol](/img/structure/B1411648.png)
